molecular formula C7H8BrNO2 B6272137 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one CAS No. 2060000-14-6

3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one

Cat. No.: B6272137
CAS No.: 2060000-14-6
M. Wt: 218
InChI Key:
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Description

3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one is a heterocyclic compound that contains a pyridine ring substituted with bromine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one typically involves the bromination of 5-methoxy-2-methylpyridine followed by oxidation to introduce the lambda5-oxo group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for the oxidation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The lambda5-oxo group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-CPBA.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: Products include azido or amino derivatives.

    Oxidation Reactions: Products include various oxidized forms of the compound.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one involves its interaction with specific molecular targets. The bromine and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-methoxy-2-methylpyridine: Lacks the lambda5-oxo group.

    5-methoxy-2-methylpyridine: Lacks both the bromine and lambda5-oxo groups.

    3-bromo-2-methylpyridine: Lacks the methoxy group.

Uniqueness

3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one is unique due to the presence of the lambda5-oxo group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, methoxy, and lambda5-oxo groups makes this compound a versatile intermediate in synthetic chemistry and a promising candidate for drug development.

Properties

CAS No.

2060000-14-6

Molecular Formula

C7H8BrNO2

Molecular Weight

218

Purity

95

Origin of Product

United States

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